molecular formula C6H13NO2 B167607 N,N-Diethylglycine CAS No. 1606-01-5

N,N-Diethylglycine

Cat. No. B167607
CAS RN: 1606-01-5
M. Wt: 131.17 g/mol
InChI Key: SGXDXUYKISDCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Diethylglycine” is a derivative of the amino acid glycine . It is found naturally in plant and animal cells and in certain foods such as beans, cereal grains, and liver . It is used in the development of glycine-based ionic liquids and emulsifiers .


Synthesis Analysis

“N,N-Diethylglycine” is a natural N-methylated glycine that occurs as an intermediate metabolite in choline-to-glycine metabolism . It can be formed from trimethylglycine upon the loss of one of its methyl groups . It is also a byproduct of the metabolism of choline .


Molecular Structure Analysis

The molecular formula of “N,N-Diethylglycine” is C6H13NO2 . Its average mass is 131.173 Da and its monoisotopic mass is 131.094635 Da .


Chemical Reactions Analysis

“N,N-Diethylglycine” is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) . It is also involved in the choline-to-glycine pathway where it is formed within the mitochondria from betaine (N,N,N-trimethylglycine) by the removal of one methyl group .


Physical And Chemical Properties Analysis

“N,N-Diethylglycine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 203.2±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 48.4±6.0 kJ/mol . The flash point is 76.7±22.6 °C .

Scientific Research Applications

  • Synthesis of Arylglycines : DEG is used in the synthesis of arylglycines, a type of amino acid, through the reaction with organomagnesium compounds. This process involves the use of Diethyl N-Boc-iminomalonate as a reactive electrophilic glycine equivalent (Calí & Begtrup, 2004).

  • Crystal Structure Studies : Research on the crystal structure of N-Acetyl-Cα,α-diethylglycine, a derivative of DEG, helps in understanding its molecular configuration and properties. These studies are significant in the field of molecular chemistry and crystallography (Gałdecki et al., 1992).

  • Conformational Studies in Peptide Design : DEG is studied for its unique conformational features in peptide design. Despite its rare 2.05-helical conformation, DEG's poor reactivity limits its use. Research shows that oligomers formed from tetrahydrothiopyran-containing precursors can effectively build DEG homopeptides (De Zotti & Clayden, 2019).

  • Fermentative Production of Amino Acid Derivatives : DEG derivatives, like N-ethylglycine, are produced fermentatively using recombinant Corynebacterium glutamicum. This process is significant in the production of N-methylated amino acids for pharmaceutical and detergent applications (Mindt et al., 2019).

  • Synthesis of DEG Esters : Research on synthesizing various N,N-diethylglycine esters has been conducted, which is relevant in the field of organic chemistry (Li Wei-jie, 2005).

  • Study of Glycinergic Neurotransmission : The effects of DEG on glycinergic neurotransmission are studied, which is important in understanding its potential analgesic effects and interaction with glycine transporters and receptors (Barsch et al., 2021).

  • Investigation of Conformational Tendencies : DEG's conformational tendencies are explored in various peptides, providing insights into the structural and conformational versatility of peptides containing DEG (Casanovas et al., 2012).

properties

IUPAC Name

2-(diethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDXUYKISDCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166941
Record name N,N-Diethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylglycine

CAS RN

1606-01-5
Record name N,N-Diethylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC379GNX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethylglycine
Reactant of Route 2
N,N-Diethylglycine
Reactant of Route 3
N,N-Diethylglycine
Reactant of Route 4
N,N-Diethylglycine

Citations

For This Compound
149
Citations
V Berl, A Barbaud, JP Lepoittevin - Contact dermatitis, 1998 - Wiley Online Library
In order to confirm the mechanism of skin sensitization to propacetamol, a pro‐drug of acetaminophen, 3 patients with allergic contact dermatitis from propacetamol were patch tested …
Number of citations: 32 onlinelibrary.wiley.com
L Barsch, R Werdehausen, A Leffler, V Eulenburg - Biomolecules, 2021 - mdpi.com
Treating neuropathic pain remains challenging, and therefore new pharmacological strategies are urgently required. Here, the enhancement of glycinergic neurotransmission by either …
Number of citations: 4 www.mdpi.com
S Sakakibara, M Itoh - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
Base catalyzed racemization of N-carbobenzoxy-S-benzyl-L-cysteine p-nitrophenyl ester was studied with various tertiary amines; N, N-dialkylglycine esters and N-ethylmorpholine …
Number of citations: 31 www.journal.csj.jp
GM Barrow - Journal of the American Chemical Society, 1958 - ACS Publications
The infrared absorption spectra of an-, ß-and-amino acid in solution in CC14, CHCls and n-butyl alcohol havebeen obtained. The-amino acid occurs asa zwitterion dimer in …
Number of citations: 36 pubs.acs.org
S Sakakibara, M Itoh - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
Formation of unexpected by-products was observed when t-amyloxycarbonyl-(AOC) amino acid esters were prepared according to the previously published method from some specific …
Number of citations: 13 www.journal.csj.jp
K Gielen, A Goossens - Contact dermatitis, 2001 - Wiley Online Library
Contact sensitivity to drugs administered systemically occurs mainly among healthcare workers, pharmaceutical operatives, and veterinary surgeons. Of the 14,689 patients suspected …
Number of citations: 88 onlinelibrary.wiley.com
L Barsch, R Werdehausen, A Leffler, V Eulenburg - 2021 - opus.bibliothek.uni-augsburg.de
Treating neuropathic pain remains challenging, and therefore new pharmacological strategies are urgently required. Here, the enhancement of glycinergic neurotransmission by either …
Number of citations: 4 opus.bibliothek.uni-augsburg.de
BE Ivanov, VF Zheltukhin, TG Vavilova - … of the Academy of Sciences of …, 1967 - Springer
Conclusions 1. A study was made of the reactions of triethyl phosphite with Mannich bases from acetone, butanone, 3-pentanone, 2,6-dimethyl-4-heptanone, 3,3-dimethyl-2-butanone, …
Number of citations: 3 link.springer.com
H Yokoi, M Otagiri, T Isobe - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
The sample solutions were prepared by mixing equal volumes of any two of the 1.00×10 −2 mol/l solutions of the 1:2 complexes of copper(II) with ethylenediamine, N,N-…
Number of citations: 16 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.